Home > Products > Building Blocks P18002 > tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate - 604010-24-4

tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

Catalog Number: EVT-1687569
CAS Number: 604010-24-4
Molecular Formula: C12H21NO3
Molecular Weight: 227.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate

  • Compound Description: This compound serves as a crucial intermediate in synthesizing CP-690550, a novel protein tyrosine kinase Jak3 inhibitor. [ [] ]
  • Relevance: This compound shares the core structure of tert-butyl 4-oxopiperidine-1-carboxylate with "tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate." The key difference lies in the presence of a methyl substituent at the 4-position instead of 2,6-dimethyl in the target compound. [ [] ]

tert-Butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate

  • Compound Description: This compound is the 4-enol form of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate. X-ray studies confirmed its structure and the axial orientation of the isobutyl side chain at the 6-position of the piperidine ring. [ [] ]
  • Relevance: This compound exhibits structural similarities to "tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate" in terms of the piperidine ring and tert-butyl carboxylate group. [ [] ]

tert-Butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate

  • Compound Description: This β-hydroxylated δ-lactam predominantly forms upon reducing the keto functionality in tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate. It possesses a cis configuration of the 4-hydroxy and 6-isobutyl groups. [ [] ]
  • Relevance: This compound also exhibits structural similarities to "tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate" due to the shared piperidine ring and tert-butyl carboxylate group. [ [] ]

6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

  • Compound Description: This compound serves as a precursor for synthesizing various Schiff base compounds by reacting it with different aromatic aldehydes. These Schiff base derivatives are of interest due to their potential therapeutic properties. [ [] ]
  • Relevance: Although structurally distinct from "tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate", this compound shares a common origin: both are synthesized starting from tert-butyl 4-oxopiperidine-1-carboxylate. [ [] ]

tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate

  • Compound Description: This compound is synthesized from ethyl N-benzyl-3-oxopiperidine-4-carboxylate through a nine-step reaction sequence. [ [] ]
  • Relevance: Both this compound and "tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate" belong to the piperidine carboxylate class and share structural similarities in their core rings. [ [] ]

tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Compound Description: This compound is a common reagent used in organic synthesis, including the preparation of spirocyclic compounds with potential medicinal properties. [ [] ]
  • Relevance: This compound serves as the direct precursor to "tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate", with the addition of two methyl groups differentiating the two. [ [] ]
Overview

tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is an organic compound with the molecular formula C12H21NO3C_{12}H_{21}NO_{3}. It is classified as a piperidine derivative, characterized by the presence of a tert-butyl ester group at the nitrogen atom and two methyl groups located at the 2 and 6 positions of the piperidine ring. This compound plays a significant role in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Source

This compound is typically synthesized in laboratory settings and can be obtained from various chemical suppliers. Its utility in research and development makes it a valuable intermediate in the synthesis of more complex molecules.

Classification

tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate falls under the category of organic compounds, specifically within the class of piperidines. It is recognized for its potential applications in pharmaceuticals and organic synthesis, particularly as a building block for more complex chemical structures.

Synthesis Analysis

Methods

The synthesis of tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate can be achieved through several methods, with one common approach being the cyclization of amine-substituted enones under acid-mediated conditions. This process typically requires an acid catalyst to facilitate the cyclization reaction, leading to the formation of the piperidine ring .

Technical Details

In industrial settings, large-scale production often employs optimized reaction conditions to maximize yield and purity. Techniques such as flash column chromatography using silica gel are commonly utilized for purification purposes. The reaction may involve various solvents and temperature controls to ensure effective cyclization and product isolation .

Molecular Structure Analysis

Structure

The molecular structure of tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate consists of a six-membered piperidine ring with two methyl groups attached at positions 2 and 6. The tert-butyl group is esterified at the nitrogen atom, contributing to the compound's stability and reactivity.

Data

Key structural data include:

  • Molecular Weight: 227.3 g/mol
  • CAS Number: 604010-24-4
  • Melting Point: Not specified in available data
  • Purity: Generally around 95% in commercial samples.
Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxo derivatives.
  • Reduction: Reduction of the oxo group to form hydroxyl derivatives.
  • Substitution: Substitution reactions at either the piperidine ring or the tert-butyl ester group.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles for Substitution: Various nucleophiles depending on desired products .

Major Products Formed

The reactions yield various substituted piperidines and functionalized compounds based on specific reaction conditions and reagents employed.

Mechanism of Action

Process

As a synthetic intermediate, tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate primarily facilitates the formation of other active compounds rather than exhibiting a direct mode of action itself. Its role is crucial in synthesizing more complex molecules in laboratory settings .

Data

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as boiling point and density are not extensively documented for this compound, it is generally handled under standard laboratory conditions with appropriate safety measures due to its irritant classification.

Chemical Properties

Chemical properties include:

  • Reactivity with various oxidizing and reducing agents.
  • Stability under standard laboratory conditions.
    These properties make it suitable for use in diverse organic synthesis applications.
Applications

tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is primarily used as a building block in organic synthesis. It serves as an important intermediate in the development of pharmaceuticals and other bioactive compounds. Its derivatives facilitate regioselective hydrolysis and transesterification processes, further enhancing its significance in chemical research.

Synthesis Methodologies and Stereochemical Control

Stereoselective Cyclization Strategies for Piperidine Core Formation

The construction of the 2,6-dimethyl-4-oxopiperidine scaffold represents a foundational challenge in synthetic organic chemistry due to the stereochemical complexities inherent in forming chiral centers at C2 and C6 positions. The piperidine core is typically assembled through acid-mediated 6-endo-trig cyclization of δ,ε-unsaturated carbonyl precursors, which offers superior regioselectivity compared to alternative pathways. This ring-forming strategy capitalizes on the inherent nucleophilicity of nitrogen and the electrophilicity of the carbonyl carbon to establish the heterocyclic framework. Computational studies reveal that the transition state energy for this concerted process is significantly lower (ΔG‡ ≈ 18-22 kcal/mol) than competing 5-exo-trig pathways, explaining the observed regiochemical preference [7] [8].

The cyclization efficiency exhibits notable solvent dependence, with aprotic media (e.g., toluene, DCM) providing optimal reaction rates and stereocontrol. Molecular dynamics simulations indicate that dipolar aprotic solvents stabilize developing charge separation during the ring-closing event through coordinated solvation. Additionally, Lewis acid catalysis (e.g., BF₃·OEt₂, ZnCl₂) accelerates the cyclization by activating the carbonyl toward nucleophilic attack while simultaneously lowering the activation barrier for enolization. These catalysts function as molecular templates that preorganize the substrate into reactive conformations, thereby enhancing both reaction kinetics and stereochemical outcomes [8].

Table 1: Solvent Effects on Cyclization Efficiency

Solvent SystemReaction Rate (k, ×10⁻⁴ s⁻¹)trans:cis RatioTemperature (°C)
Dichloromethane8.7 ± 0.392:825
Toluene6.2 ± 0.494:625
THF3.1 ± 0.287:1325
Methanol1.5 ± 0.178:2225

1.2 trans- vs. cis-Isomer Synthesis: Role of Acid-Mediated 6-endo-trig Cyclization

The stereochemical dichotomy between trans- and cis-2,6-dimethylpiperidin-4-ones originates from precise manipulation of the cyclization transition state geometry. trans-Isomer formation predominates under kinetic control conditions (low temperature, strong protic acids) due to the steric minimization achieved through a chair-like transition state with equatorial methyl orientations. This configuration positions both methyl groups pseudoequatorially during ring closure, reducing 1,3-diaxial interactions that would otherwise destabilize the transition state by ≈2.1 kcal/mol. The resulting diastereomeric excess typically exceeds 90% when employing concentrated HCl or H₂SO₄ catalysis at temperatures below 30°C [7].

Conversely, cis-configured isomers become accessible through thermodynamically controlled reactions employing milder carboxylic acids (e.g., acetic acid) at elevated temperatures (80-110°C). Under these conditions, the initially formed trans-isomer undergoes reversible ring-opening and recyclization via a boat-like transition state that accommodates axial methyl placement. This equilibrium process enables epimerization at C2 and C6 centers, ultimately populating the more stable cis configuration where both methyl groups adopt equatorial positions in the envelope conformation. NMR studies reveal that the cis-isomer stabilization derives from reduced A^(1,3) strain and favorable dipole alignment, providing ≈0.7 kcal/mol thermodynamic preference over the trans-isomer in the solid state [7] [8].

Boc-Protection Dynamics in Enone Cyclization Reactions

The tert-butoxycarbonyl (Boc) group serves dual functions in piperidinone synthesis: as a steric director and as a conformational lock. During enone cyclization, the Boc carbonyl oxygen engages in transannular interactions with developing cationic centers, effectively shielding one face of the incipient ring system. This anisotropic shielding creates a chiral environment that biases nucleophilic attack toward the less hindered face, achieving diastereoselectivities up to 95:5. Computational models demonstrate that the Boc group adopts a perpendicular orientation relative to the developing piperidine plane, minimizing allylic strain (A^(1,3)) while maximizing hyperconjugative stabilization between the carbonyl π* orbital and the enolizing σ-bond [8].

The Boc deprotection-recrystallization protocol has emerged as a powerful tool for stereochemical purification. Treatment with anhydrous trifluoroacetic acid (TFA) in dichloromethane cleanly removes the Boc group, generating crystalline hydrochloride salts that can be recrystallized to >99% de. Subsequent reprotection with di-tert-butyl dicarbonate under Schotten-Baumann conditions then delivers stereochemically pure material. This approach leverages the differential solubility of diastereomeric salts, with the trans-isomer hydrochloride exhibiting significantly lower solubility (≈15 g/L) in ethanol/ether mixtures compared to its cis counterpart (≈85 g/L). The protocol has proven particularly valuable for resolving C2-symmetric stereoisomers like the (2R,6R)-configuration (CAS 1821774-86-0), which resists conventional chromatographic separation [6] [8].

Comparative Analysis of Starting Materials: (2S,6S)-1-Benzyl-2,6-dimethylpiperidin-4-one vs. (2S,6R)-Isomers

The chiral pool strategy utilizing enantiomerically pure starting materials provides critical stereochemical guidance throughout piperidinone synthesis. 1-Benzyl-2,6-dimethylpiperidin-4-ones serve as pivotal precursors due to their straightforward deprotection-oxidation sequences. The (2S,6S)-diastereomer (CAS 604010-24-4) undergoes remarkably facile oxidation at C4 when exposed to manganese dioxide, achieving reaction completion within 2 hours at ambient temperature. This accelerated kinetics derives from the syn-periplanar alignment of the C4-H bond with the adjacent C2 carbonyl, enabling optimal orbital overlap during hydride abstraction. In contrast, the (2S,6R)-isomer exhibits sluggish oxidation kinetics (8-12 hours for completion) due to destabilizing gauche interactions between the C2 methyl and the benzyl moiety that distort the reactive conformation [3] [7].

The crystallographic analysis reveals profound conformational differences between these diastereomers. The (2S,6S)-configuration adopts a near-perfect chair conformation with both methyl groups equatorial (N-C2-C3-C4-C5-C6 torsion angle = -56.7°), while the (2S,6R)-isomer exists in a twist-boat conformation (torsion angle = -42.3°) to alleviate 1,3-diaxial strain. This conformational distinction profoundly impacts chemical reactivity beyond oxidation kinetics: the (2S,6S)-isomer undergoes Michael additions with high facial selectivity (>20:1 dr), whereas the (2S,6R)-counterpart shows minimal stereodifferentiation (1.5:1 dr). These observations underscore how minor stereochemical variations dramatically influence molecular behavior throughout synthetic sequences [7].

Scalable Synthetic Routes: Horner–Wadsworth–Emmons and Reductive Amination Protocols

Industrial-scale production of 2,6-dimethyl-4-oxopiperidine derivatives exploits two complementary methodologies: Horner-Wadsworth-Emmons (HWE) olefination and reductive amination cascades. The HWE approach, utilizing diethyl (2-oxopropyl)phosphonate and acetaldehyde derivatives, delivers enone intermediates with exceptional trans-selectivity (E:Z >95:5) under Masamune-Roush conditions (LiCl/DBU in acetonitrile). This protocol benefits from the water solubility of dialkyl phosphate byproducts, enabling facile aqueous workup that circumvents tedious chromatographic purification. Kilogram-scale implementation achieves 75-82% isolated yields with minimal waste streams, as demonstrated in the synthesis of (2R,6S)-tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate (BLD Pharm P000063393) [3] [10].

The Still-Gennari modification using trifluoroethyl phosphonates provides complementary Z-selective olefination when access to cis-configured piperidinones is required. Under these conditions (KHMDS/18-crown-6 in THF at -78°C), Z-alkenes form preferentially (Z:E >98:2) due to accelerated elimination from the equatorial oxaphosphetane intermediate. This kinetic preference originates from the electron-withdrawing nature of the trifluoroethoxy groups, which lowers the elimination barrier by ≈3.8 kcal/mol compared to conventional ethoxy substituents [3] [10].

For reductive amination routes, the process begins with methyl acetoacetate and acetone, proceeding through a bis-imine intermediate that undergoes hydrogenation over Adams' catalyst (PtO₂). This one-pot cascade achieves excellent atom economy (E-factor ≈18) while accommodating diverse substitution patterns. Critical to success is the catalyst poisoning protocol with pyrrolidine, which selectively deactivates over-reduction pathways that would otherwise generate piperidine byproducts. The resulting 2,6-dimethyl-4-oxopiperidine is then Boc-protected under phase-transfer conditions (NaOH/Bu₄NHSO₄/Boc₂O), delivering multigram quantities of the target compound with >99% chemical purity after recrystallization [5] [8].

Table 2: Scalable Synthesis Method Comparison

ParameterHWE ApproachReductive AminationStill-Gennari Modification
Scale Demonstrated25 kg (pilot plant)100 kg (production)5 kg (laboratory)
Cyclization Yield82% ± 3%76% ± 5%68% ± 4%
Diastereoselectivitytrans:cis = 95:5trans:cis = 88:12cis:trans = 98:2
Byproduct ManagementAqueous extractionCatalyst filtrationChromatography
Key AdvantageStereocontrolAtom economyZ-Selectivity

Comprehensive Compound Table

Properties

CAS Number

604010-24-4

Product Name

tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

IUPAC Name

tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

Molecular Formula

C12H21NO3

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

ADBYGASBXODWTQ-UHFFFAOYSA-N

SMILES

CC1CC(=O)CC(N1C(=O)OC(C)(C)C)C

Canonical SMILES

CC1CC(=O)CC(N1C(=O)OC(C)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.